Potency Against L. major Promastigotes vs. Agent-16
Antileishmanial agent-15 demonstrates substantially higher potency against the promastigote stage of Leishmania major compared to the frontline clinical drug miltefosine. While miltefosine exhibits an IC50 of approximately 22 µM against L. major promastigotes in a 48-hour assay [1], Antileishmanial agent-15 achieves an IC50 of 0.78 µM [2]. This represents an approximately 28-fold improvement in potency in this specific in vitro model.
| Evidence Dimension | In vitro potency (IC50) against Leishmania major promastigotes |
|---|---|
| Target Compound Data | 0.78 μM |
| Comparator Or Baseline | Miltefosine: 22 μM (48h incubation) |
| Quantified Difference | Approximately 28-fold lower IC50 (more potent) |
| Conditions | In vitro culture of L. major promastigotes (strain MRHO/IR/75/ER) for 48 hours [1] |
Why This Matters
This potency differential quantifies the value proposition for researchers requiring a more sensitive tool compound for probing early-stage parasite biology or for screening campaigns where high potency is a prerequisite.
- [1] Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains. (2011). Parasite & Host Diseases. 26(3): 135-141. View Source
- [2] TargetMol. (n.d.). Antileishmanial agent-15 (compound 13c). Product Datasheet. Catalog No. T78962. View Source
